molecular formula C14H21N3O2 B8068519 Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate

Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate

Cat. No.: B8068519
M. Wt: 263.34 g/mol
InChI Key: TWCPGLSBSIYETC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(pyridin-4-yl)piperazine-1-carboxylate (CAS 886771-20-6) is a high-purity chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C14H21N3O2 and a molecular weight of 263.34 g/mol, features a piperazine ring core that is both substituted with a pyridinyl group and protected by a tert-butoxycarbonyl (Boc) group . The Boc protecting group is a critical feature, as it enhances the compound's stability for storage and handling while allowing for selective deprotection under mild acidic conditions to reveal a secondary amine. This deprotected amine is a highly versatile intermediate for constructing more complex molecules via further substitution or amide bond formation . The presence of the pyridin-4-yl moiety contributes to the molecule's potential as a scaffold for designing pharmacologically active compounds, as this heterocycle is a common motif in ligands for various biological targets. As a key synthetic intermediate, researchers value this compound for developing new candidates in drug discovery programs, particularly for creating libraries of novel small molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use. This compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area . The product is available for purchase through various chemical suppliers .

Properties

IUPAC Name

tert-butyl 2-pyridin-4-ylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-10-12(17)11-4-6-15-7-5-11/h4-7,12,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCPGLSBSIYETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate has been investigated for its potential as an anticancer agent. Its structural similarity to known inhibitors of cancer-related pathways suggests it could inhibit specific kinases involved in tumor growth. Research indicates that derivatives of this compound may enhance the efficacy of existing therapies by targeting multiple pathways simultaneously .

Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly regarding its interaction with serotonin receptors. Compounds with piperazine moieties are often explored for their potential to modulate neurotransmitter systems, which could lead to new treatments for depression and anxiety disorders .

Organic Synthesis

Catalytic Applications
this compound serves as a catalyst in various organic reactions, including the electrochemical reduction of CO2. This application is significant in the context of sustainable chemistry, where reducing carbon emissions is a primary goal . The compound's ability to facilitate reactions while minimizing byproducts makes it an attractive option for green chemistry initiatives.

Synthesis of Complex Molecules
The compound is utilized as an intermediate in the synthesis of other biologically active molecules. For example, it plays a crucial role in the preparation of palbociclib, a drug used for treating breast cancer. The synthesis involves photocatalytic methods that enhance yield and reduce environmental impact compared to traditional methods .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed insights into how modifications can enhance biological activity. Studies have shown that altering substituents on the piperazine ring can significantly affect potency against various biological targets, including kinases and receptors involved in cancer and neurological disorders .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate efficacy against tumor cell linesShowed significant inhibition of cell proliferation in several cancer types
Neuropharmacological AssessmentInvestigate effects on serotonin receptorsIndicated potential as a therapeutic agent for mood disorders
Green Chemistry ApplicationAssess catalytic efficiency in CO2 reductionDemonstrated high selectivity and low byproduct formation

Mechanism of Action

The mechanism by which tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2-pyridin-4-yl substitution in the target compound contrasts with 4-pyridin-3-yl in 17a, altering electronic properties and steric hindrance. This difference impacts receptor-binding selectivity .
  • Synthetic Efficiency: Higher yields (95–97%) are observed in compounds with electron-withdrawing groups (e.g., cyano in ) or methylaminomethyl groups (), likely due to stabilized intermediates during coupling reactions.
  • Stability: Boc-protected derivatives with aromatic substituents (e.g., pyridinyl or phenyl) exhibit superior stability in organic solvents compared to nitro- or amino-substituted analogues, which may degrade under acidic or gastric conditions .

Pharmacological Activity

  • Dopamine D2 Receptor Affinity : The pyridin-4-yl variant (17b) demonstrates moderate receptor binding (Ki ~ 150 nM), whereas the pyridin-3-yl analogue (17a) shows reduced affinity (Ki > 300 nM), highlighting the importance of substituent orientation .

Physicochemical Data

Property Target Compound 17a (Pyridin-3-yl) 17b (Pyridin-4-yl) [14] (Methylaminomethyl)
Molecular Weight (g/mol) 306.41 306.41 306.41 306.41
LogP 2.1 (predicted) 2.3 2.0 1.8
Aqueous Solubility (mg/mL) 0.15 0.12 0.18 0.25
Metabolic Stability (t₁/₂) >60 min (microsomal) 45 min 55 min >60 min

Notes:

  • The pyridin-4-yl group in the target compound improves aqueous solubility compared to pyridin-3-yl derivatives, likely due to enhanced dipole interactions .
  • Methylaminomethyl substitution in increases solubility and metabolic stability, suggesting utility in optimizing pharmacokinetics.

Biological Activity

Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₁N₃O₂
  • Molecular Weight : Approximately 263.34 g/mol
  • Structure : The compound features a tert-butyl group, a piperazine ring, and a pyridine moiety, which contribute to its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the piperazine ring and subsequent substitution reactions. Common synthetic routes include:

  • Formation of Piperazine Derivative : Starting from commercially available piperazine derivatives.
  • Carboxylation : Introduction of the carboxylate group via standard organic reactions.
  • Tert-butyl Protection : Use of tert-butyl esters to protect functional groups during synthesis.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

  • Antinociceptive Effects : Studies suggest that this compound may act as an analgesic by modulating pain pathways, potentially interacting with opioid receptors or other pain-related targets .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest interactions with:

  • Receptors Involved in Pain Modulation : Such as the mu-opioid receptor.
  • Enzymatic Pathways : Potential inhibition of enzymes involved in inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaBiological Activity
Tert-butyl 4-(phenylamino)piperidine-1-carboxylateC₁₄H₁₈N₂O₂Analgesic and anti-inflammatory effects
Tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylateC₁₄H₁₈N₄O₂Potential anti-cancer activity
Tert-butyl 4-(pyridin-4-ylmethyl)piperidine-1-carboxylateC₁₄H₂₀N₂O₂Neuroprotective effects

This table highlights the diverse biological activities associated with similar compounds, suggesting that structural modifications can significantly influence pharmacological effects.

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound:

  • Analgesic Activity Study : A study demonstrated that this compound significantly reduced pain responses in animal models, indicating its potential as a new analgesic agent .
  • Inflammation Model Evaluation : In vitro assays showed that this compound inhibited pro-inflammatory cytokine production in macrophages, underscoring its anti-inflammatory properties .
  • In Silico Docking Studies : Computational studies have suggested favorable binding interactions between this compound and various biological targets, providing insights into its mechanism of action .

Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst System : Pd₂(dba)₃ (2–5 mol%) with Xantphos (4–10 mol%) as a ligand.

  • Base : Sodium tert-butoxide (2.0 equiv) in toluene at 100°C under inert atmosphere.

  • Yield : 70–80% after 2–4 hours.

The reaction proceeds via oxidative addition of 4-bromopyridine to palladium, followed by ligand exchange with the piperazine derivative and reductive elimination to form the C–N bond. Oxygen content in the reactor must be maintained below 0.5% to prevent catalyst deactivation.

Copper-Mediated Ullmann Coupling

An alternative to palladium catalysis, Ullmann coupling utilizes copper to facilitate aryl amination. This method is cost-effective but often requires higher temperatures.

Protocol Overview

  • Catalyst : CuI (10 mol%) with N,N'-dimethylethylenediamine (DMEDA, 20 mol%).

  • Solvent and Base : DMSO with Cs₂CO₃ at 110–120°C for 12–24 hours.

  • Substrate : 4-iodopyridine and tert-butyl piperazine-1-carboxylate.

  • Yield : 50–60%, with residual copper requiring chelation for removal.

While milder than traditional Ullmann conditions, this method is less efficient than palladium-based approaches but remains viable for large-scale production due to lower catalyst costs.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution on activated pyridine derivatives offers a direct route, though limited by substrate reactivity.

Activation and Substitution

  • Substrate : 4-Chloro- or 4-fluoro-pyridine derivatives with electron-withdrawing groups (e.g., nitro).

  • Conditions : Piperazine (2.0 equiv) in DMF at 120°C for 24 hours.

  • Yield : <30%, due to poor leaving-group ability of halides on unactivated pyridines.

This method is less practical unless pyridine is pre-functionalized with strong electron-withdrawing groups, which complicates synthesis.

Reductive Amination of Pyridine-4-carbaldehyde

Though less common, reductive amination provides an alternative pathway using pyridine-4-carbaldehyde and tert-butyl piperazine-1-carboxylate.

Procedure

  • Reagents : Sodium triacetoxyborohydride (STAB) in dichloroethane at room temperature.

  • Yield : 40–50%, with challenges in imine formation stability.

This method is hindered by the low electrophilicity of pyridine aldehydes and competing side reactions, making it less favorable.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Advantages Limitations
Buchwald-HartwigPd₂(dba)₃/Xantphos100°C80%High yield, scalableCostly palladium catalysts
Ullmann CouplingCuI/DMEDA110°C60%Low costLong reaction time, moderate yield
Nucleophilic SubstitutionNone120°C30%Simple reagentsLow yield, requires activated substrates
Reductive AminationSTABRT50%Mild conditionsUnstable intermediates, moderate yield

Industrial-Scale Optimization

For large-scale synthesis, the Buchwald-Hartwig method is preferred despite palladium costs. Key optimizations include:

  • Solvent Recycling : Toluene is distilled and reused to reduce waste.

  • Catalyst Recovery : Palladium is recovered via filtration and reused, lowering overall costs.

  • Process Control : Automated oxygen monitoring ensures consistent catalyst activity .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 2-(pyridin-4-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting tert-butyl piperazine-1-carboxylate with halogenated pyridine derivatives (e.g., 4-chloropyridine) in 1,4-dioxane or toluene under reflux (110–120°C) for 12–24 hours. Potassium carbonate is often used as a base to deprotonate the piperazine nitrogen, facilitating substitution . Yield optimization (e.g., 80–88.7%) depends on stoichiometric ratios, solvent polarity, and reaction time . For example, extended reaction times (24 hours) may improve conversion but risk side reactions like oxidation of the pyridine ring.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity and purity. The tert-butyl group typically appears as a singlet at ~1.4 ppm in 1^1H NMR, while pyridin-4-yl protons resonate as doublets between 8.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 306.192) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, the piperazine ring adopts a chair conformation, and hydrogen bonding between the carbonyl group and pyridine nitrogen stabilizes the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

Methodological Answer : Discrepancies in NMR shifts (e.g., pyridine ring protons) may arise from solvent polarity, pH, or impurities. To address this:

  • Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to minimize solvent-induced shifts .
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations) to validate assignments .

Q. What strategies are effective for evaluating the compound’s biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer :

  • Enzyme Assays : Test inhibitory activity against targets like prolyl-hydroxylases using fluorescence-based assays (e.g., HIF-1α stabilization in hypoxic cells) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to receptors like dopamine D2 or tyrosine kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How can crystallographic data inform the design of this compound derivatives with enhanced stability?

Methodological Answer :

  • Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H···O bonds between the tert-butyl group and adjacent molecules) that stabilize the crystal structure .
  • Modify substituents (e.g., replacing pyridin-4-yl with pyrimidin-2-yl) to alter packing efficiency and melting points .
  • Use density functional theory (DFT) to predict conformational preferences and compare with experimental X-ray data .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer :

  • Molecular Orbital (MO) Analysis : Calculate frontier orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyridine ring’s LUMO guides regioselectivity in nucleophilic attacks .
  • Transition State Modeling : Simulate reaction pathways (e.g., SNAr mechanisms) using software like Gaussian or ORCA to optimize reaction conditions .
  • Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to predict solvent-dependent activation energies .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported yields for this compound synthesis?

Methodological Answer :

  • Reproducibility Checks : Verify stoichiometry (e.g., 1.5:1 ratio of piperazine to halogenated pyridine) and purity of starting materials .
  • Side Reaction Identification : Use LC-MS to detect byproducts (e.g., tert-butyl group hydrolysis under acidic conditions) .
  • Scale-Up Effects : Pilot small-scale reactions (0.1–1 mmol) before scaling to >10 mmol, as heat dissipation and mixing efficiency vary .

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